molecular formula C25H28N2O4 B2878073 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886153-08-8

2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2878073
CAS No.: 886153-08-8
M. Wt: 420.509
InChI Key: KFIRAUQPMJAQCX-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, an isopropylphenyl group, and a methoxy group attached to a dihydrochromeno[2,3-c]pyrrole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the chromeno[2,3-c]pyrrole intermediate.

    Attachment of the Isopropylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the dimethylaminoethyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the chromeno[2,3-c]pyrrole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromeno[2,3-c]pyrroles in various chemical reactions.

Biology

Biologically, 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or neuroprotective effects, although specific studies are required to confirm these properties.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethyl)-1-phenyl-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the isopropyl group.

    2-(2-(Dimethylamino)ethyl)-1-(4-methylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in 2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-15(2)16-6-8-17(9-7-16)22-21-23(28)19-11-10-18(30-5)14-20(19)31-24(21)25(29)27(22)13-12-26(3)4/h6-11,14-15,22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIRAUQPMJAQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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